molecular formula C18H23NO B1359590 Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone CAS No. 898764-87-9

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone

Cat. No. B1359590
M. Wt: 269.4 g/mol
InChI Key: MSEGRTQUBQQLQU-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and amines or amides. The structure of this compound includes a cyclohexanone ring attached to a phenyl group and a pyrrolidine moiety, which is a five-membered nitrogen-containing heterocycle.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, which could potentially be applied to the synthesis of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone . Additionally, the reaction of cyclohexanones with phenylacetylene in the presence of KOH/DMSO has been shown to yield complex ketals, indicating that cyclohexanones are versatile starting materials for various synthetic routes .

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives has been extensively studied. For instance, the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone was determined using X-ray crystallography, revealing a highly delocalized double U-enol(ate) form in the solid state . This suggests that Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone may also exhibit interesting structural characteristics due to the presence of conjugated systems and potential for resonance.

Chemical Reactions Analysis

Cyclohexanone derivatives participate in various chemical reactions. The Stobbe condensation, for example, involves the reaction of cyclohexyl-phenyl ketones with dimethyl succinate, leading to the formation of naphthalene derivatives . This indicates that Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone could undergo similar condensation reactions, potentially leading to the formation of complex polycyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be inferred from related compounds. For instance, the title compound in was obtained through a Michael-Aldol condensation and displayed specific configurations for its substituents, as well as intermolecular hydrogen bonding. These properties are crucial for understanding the reactivity and potential applications of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone.

Scientific Research Applications

  • Stereoselective Photochemical Reactions : Cyclohexyl phenyl ketone, a compound structurally related to Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone, was studied for its stereoselective photochemical reactions within lyotropic liquid crystals. The research demonstrated that chiral hexagonal liquid crystals could direct enantioselective photochemical reactions, offering a pathway for the synthesis of enantiomerically enriched compounds (Yang et al., 2013).

  • Catalytic Applications : The study on Co(II) and Co(III) complexes with di-2-pyridyl ketone N(4)-cyclohexyl and N(4)-phenyl thiosemicarbazones reveals the potential catalytic applications of cyclohexyl-containing compounds. These complexes were characterized for their magnetic and spectroscopic properties, indicating their potential use in catalysis and material science (Suni et al., 2007).

  • Synthetic Precursors : Doubly activated cyclopropanes, derived from cyclopropanation reactions of alkenes, were utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, showcasing the utility of cyclohexyl-containing ketones in synthetic organic chemistry (Wurz & Charette, 2005).

  • Asymmetric Epoxidation : N-aryl-substituted oxazolidinone-containing ketones, which could be structurally related to the compound , were studied for their role in the asymmetric epoxidation of olefins. This research contributes to the understanding of ketone-catalyzed epoxidations and their practical applications in producing epoxides with high enantioselectivity (Shu et al., 2003).

  • Cycloaddition Reactions : Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate for Ni(0)-catalyzed cycloaddition reactions. This study showcases the role of cyclohexyl-containing ketones in facilitating cycloaddition reactions, leading to the synthesis of complex cyclopentane structures (Ogoshi et al., 2006).

properties

IUPAC Name

cyclohexyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h4-5,8-11,16H,1-3,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEGRTQUBQQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643060
Record name Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-87-9
Record name Cyclohexyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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